rac Xanthophyll-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C40H56O2 |

|---|---|

Molecular Weight |

574.9 g/mol |

IUPAC Name |

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,16-dimethyl-7,12-bis(trideuteriomethyl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/i1D3,2D3 |

InChI Key |

KBPHJBAIARWVSC-CUEPLIEHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])\C(=C/C=C/C=C(/C=C/C=C(\C)/C=C/C1=C(CC(CC1(C)C)O)C)\C([2H])([2H])[2H])\C=C\C=C(/C)\C=C\C2C(=CC(CC2(C)C)O)C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to rac-Xanthophyll-d6: Structure, Properties, and Application in Quantitative Bioanalysis

This guide provides an in-depth overview of rac-Xanthophyll-d6, a deuterated internal standard essential for the accurate quantification of xanthophylls in complex biological matrices. Designed for researchers, scientists, and professionals in drug development and nutritional science, this document outlines the core chemical principles, properties, and a detailed experimental workflow for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Significance of Deuterated Xanthophylls in Research

Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature, particularly in green leafy vegetables, fruits, and egg yolks.[1][2] Key examples include lutein and zeaxanthin, which are concentrated in the human retina and are subjects of extensive research for their roles in eye health, antioxidant activity, and potential neuroprotective effects.[3][4][5][6][7][8][9] Given their importance, the precise and accurate measurement of xanthophylls in biological samples is critical for clinical trials, pharmacokinetic studies, and nutritional research.

The inherent variability of complex matrices like plasma, serum, or tissue homogenates poses a significant challenge to accurate quantification. Deuterated internal standards are the undisputed gold standard for overcoming these challenges in mass spectrometry-based bioanalysis.[10][11] rac-Xanthophyll-d6 serves this purpose, acting as a near-perfect mimic for its non-deuterated counterparts during sample preparation and analysis.[10][12]

Chemical Structure and Physicochemical Properties

Defining the Nomenclature

-

Xanthophyll: The core structure is a C40 tetraterpenoid backbone, characterized by the presence of oxygen, typically as hydroxyl (-OH) groups, on the terminal rings.[1][4][13] This oxygenation makes xanthophylls more polar than their carotene counterparts (e.g., β-carotene).[1][2]

-

rac- (Racemic): Xanthophylls like lutein and zeaxanthin possess chiral centers, meaning they exist as stereoisomers (enantiomers and diastereomers).[14] The prefix rac- indicates that rac-Xanthophyll-d6 is a racemic mixture, containing an equal 1:1 ratio of two enantiomers.[15] This is a common form for synthetic standards when a specific stereoisomer is not required or when synthesizing a single isomer is prohibitively complex.

-

-d6 (Deuterated): This suffix indicates that six hydrogen atoms (¹H) in the molecule have been replaced with their stable, heavier isotope, deuterium (²H). This substitution increases the molecular weight by approximately 6 Daltons without significantly altering the chemical properties of the molecule.[10][16]

Molecular Structure

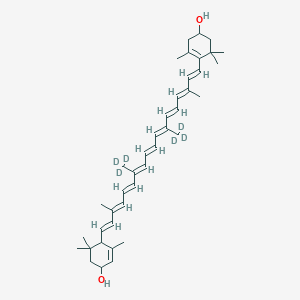

The general structure of a xanthophyll consists of a long polyene chain of conjugated double bonds, which is responsible for its light-absorbing properties and yellow color, flanked by two cyclic end groups.[1][17] The hydroxyl groups are located on these rings.

Caption: Conceptual diagram of rac-Xanthophyll-d6 structure.

Physicochemical Properties

The properties of rac-Xanthophyll-d6 are inferred from the general properties of xanthophylls and the principles of isotopic labeling.

| Property | Value / Description | Source |

| Molecular Formula | C₄₀H₅₀D₆O₂ | [18] |

| Molecular Weight | ~574.91 g/mol | [18] |

| Appearance | Yellow to orange crystalline solid | [2][19] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, chloroform, acetone) | [19][20] |

| Polarity | More polar than carotenes due to hydroxyl groups | [1][2] |

| Isotopic Purity | Typically ≥98% deuterium enrichment for reliable quantification | [16] |

| Chemical Purity | Typically >99% to avoid interference with the analyte | [16] |

Principle of Application: Isotope Dilution Mass Spectrometry

rac-Xanthophyll-d6 is designed for use in Isotope Dilution Mass Spectrometry (IDMS), the most robust method for quantitative analysis.[10] The core principle relies on the near-identical physicochemical behavior of the deuterated standard and the native analyte.[12]

The Causality Behind its Efficacy:

-

Co-Elution: When analyzed by liquid chromatography, rac-Xanthophyll-d6 has virtually the same retention time as the native xanthophylls, ensuring that both compounds experience the same matrix effects at the same time.[12]

-

Correction for Sample Loss: A known amount of the deuterated standard is added to the sample at the very beginning of the extraction process.[10][21] Any loss of the target analyte during subsequent steps (e.g., liquid-liquid extraction, solid-phase extraction, evaporation) will be mirrored by an equivalent proportional loss of the deuterated standard.[10][14]

-

Normalization of Ionization Variability: Fluctuations in the mass spectrometer's ionization source efficiency affect both the analyte and the internal standard equally.[10][11]

By measuring the ratio of the MS signal from the native analyte to the signal from the known amount of deuterated standard, the initial concentration of the analyte can be calculated with high precision and accuracy, as this ratio remains constant regardless of analytical variations.[10]

Sources

- 1. Xanthophyll - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. swansonvitamins.com [swansonvitamins.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pureencapsulationspro.com [pureencapsulationspro.com]

- 6. macular.org [macular.org]

- 7. health.clevelandclinic.org [health.clevelandclinic.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Xanthophyll: Health benefits and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. researchgate.net [researchgate.net]

- 14. Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Chemistry: Stereoisomers: Racemic Mixtures and Enantiomeric Excess | SparkNotes [sparknotes.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. researchgate.net [researchgate.net]

- 18. rac Xanthophyll-d6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. Xanthophyll | 127-40-2 [chemicalbook.com]

- 20. prometheusprotocols.net [prometheusprotocols.net]

- 21. youtube.com [youtube.com]

Technical Master File: rac Xanthophyll-d6 (Lutein-d6)

Content Type: Technical Reference & Application Guide Version: 2.0 (Scientific Review)[1]

Executive Summary

rac Xanthophyll-d6 (Lutein-d6) is a stable isotope-labeled derivative of the dietary carotenoid Lutein.[1] It serves as the "Gold Standard" internal standard (IS) for the quantification of Lutein in complex biological matrices (plasma, retina, plant tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its utility is derived from its physicochemical mirroring of endogenous Lutein. By incorporating six deuterium atoms (

Chemical & Physical Specifications

The following data aggregates physical characterization from primary chemical suppliers and peer-reviewed analytical protocols.

Table 1: Physicochemical Profile

| Property | Specification | Technical Note |

| Chemical Name | rac- | Also referred to as Lutein-d6.[1][2][3][4][5] |

| Molecular Formula | Native Lutein is | |

| Molecular Weight | ~574.91 g/mol | Shift of +6.03 Da vs. native (568.88 g/mol ). |

| Appearance | Red-Orange Crystalline Solid | Color intensity correlates with purity and oxidation state.[1] |

| Melting Point | 190°C (approx) | Decomposes upon melting; value is theoretical based on native form. |

| Solubility (High) | Chloroform, THF, DMSO, DMF | Recommended for stock solution preparation (>5 mg/mL). |

| Solubility (Mod) | Ethyl Acetate, Hexane | Used in extraction protocols. |

| Solubility (Low) | Ethanol, Methanol, Water | Critical: Do not use pure alcohols for primary stock dissolution. |

| Isotopic Purity | Essential to prevent "cross-talk" with the native analyte channel ( |

Stability & Storage (The "Cold Chain" Mandate)

Carotenoids are polyenes with conjugated double bonds, making them highly susceptible to oxidative degradation (forming epoxides) and geometric isomerization (trans-to-cis) when exposed to light, heat, or acid.[1][6]

-

Storage: -80°C is mandatory for long-term stability (>1 month). -20°C is acceptable for short-term working standards (<1 week).[1]

-

Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation.

-

Light: Handle only under yellow/amber light or in amber glassware.

Analytical Methodologies: LC-MS/MS

Mass Spectrometry Transitions

In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Lutein and Lutein-d6 often undergo in-source water loss due to the lability of the hydroxyl groups. Consequently, methods may target the protonated molecule

Table 2: MRM Transitions (Positive Mode)

| Compound | Precursor Ion ( | Product Ion ( | Loss Identity |

| Lutein (Native) | 569.4 ( | 551.4 | Loss of Water ( |

| Lutein (Native) | 551.4 ( | 533.4 | Sequential Water Loss |

| Lutein-d6 (IS) | 575.4 ( | 557.4 | Loss of Water (D-label retained) |

| Lutein-d6 (IS) | 557.4 ( | 539.4 | Sequential Water Loss |

Expert Insight: The +6 Da mass shift is maintained in the fragment ions because the deuterium labels are typically located on the methyl groups of the ionone rings, not on the labile hydroxyl protons or the polyene chain where fragmentation/exchange might occur.

Chromatographic Behavior

Because deuterium has a slightly smaller molar volume than hydrogen, deuterated isotopologues can sometimes elute slightly earlier than non-deuterated forms (an isotope effect). However, for a large molecule like Lutein (

-

Result: Lutein-d6 co-elutes with Lutein.

-

Benefit: Both compounds experience the exact same matrix suppression/enhancement at the ionization source, ensuring perfect normalization.

Experimental Protocol: Self-Validating Workflow

This protocol ensures the integrity of the internal standard is maintained from powder to injection.

Workflow Diagram

The following diagram illustrates the critical decision points in the preparation and extraction process.

Caption: Critical Path for Lutein-d6 Internal Standard Usage. Note the "Spiking" step occurs before extraction to correct for recovery losses.

Step-by-Step Preparation[1]

1. Primary Stock Solution (1 mg/mL)

-

Solvent: Chloroform (stabilized with amylene, not ethanol, if possible to avoid transesterification, though rare).[1]

-

Procedure: Accurately weigh ~1 mg of this compound into an amber volumetric flask. Add Chloroform. Sonicate briefly (10-30 seconds) to ensure complete dissolution.

-

Validation: Check absorbance at 445 nm. Using Beer’s Law (

), calculate exact concentration. (Use

2. Working Standard (10 µg/mL)

-

Solvent: Ethanol or Methanol.

-

Procedure: Dilute the Primary Stock 1:100 into the alcohol.

-

Why Change Solvent? Chloroform is too strong for direct injection into Reversed-Phase HPLC (causes peak distortion).[1] Ethanol is compatible with both the organic stock and the aqueous-organic mobile phase.

3. Spiking & Extraction

-

Add a fixed volume (e.g., 10 µL) of Working Standard to the biological sample before adding extraction solvents.

-

Vortex mix to equilibrate the IS with the matrix proteins.

-

Proceed with Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (e.g., 9:1 v/v).[1]

Mechanistic Logic: Why Deuterium?

The choice of this compound over other internal standards (like

In LC-MS/MS, phospholipids in plasma often co-elute with analytes, suppressing the ionization efficiency.[1]

-

Structural Analogues (e.g., Tocopherol): Elute at different times

Experience different suppression -

Deuterated IS (Lutein-d6): Co-elutes exactly

Experiences identical suppression

Caption: Mechanism of Matrix Effect Correction. Lutein-d6 overlaps with the analyte in the suppression zone, whereas structural analogs do not.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5368396, Xanthophyll (Lutein). PubChem. Link

-

Santa Cruz Biotechnology. this compound Product Specifications. SCBT. Link

-

Cayman Chemical. Lutein Product Information and Solubility Data. Cayman Chemical.[7] Link

-

Khachik, F., et al. (1999).[3] Isolation and structural elucidation of (13Z,13'Z,3R,3'R,6'R)-lutein from marigold flowers, kale, and human plasma.[1][3] Journal of Agricultural and Food Chemistry. Link

-

van Breemen, R. B., et al. (2012). Liquid Chromatography-Mass Spectrometry of Carotenoids. Methods in Molecular Biology. Link

Sources

- 1. Lutein | SIELC Technologies [sielc.com]

- 2. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants | MDPI [mdpi.com]

- 3. Isolation and structural elucidation of (13Z,13'Z,3R,3'R,6'R)-lutein from marigold flowers, kale, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for plant lutein biosynthesis from α-carotene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthophyll | 127-40-2 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Isotopic Fingerprinting of Xanthophylls: A Technical Guide to Natural Abundance & Source Authentication

Executive Summary: The Isotopic Signature as a Chain of Custody

In the high-stakes arena of xanthophyll development—whether for macular degeneration therapeutics (Lutein/Zeaxanthin) or potent antioxidants (Astaxanthin)—chemical purity is no longer sufficient. Synthetic analogs derived from petrochemicals often mimic the stereochemistry of natural variants but fail to replicate the isotopic fingerprint imprinted by biosynthesis.

This guide details the technical application of Compound-Specific Isotope Analysis (CSIA) to determine the natural abundance of xanthophyll isotopes. We move beyond basic identification to source attribution , distinguishing between C3 plants (Marigold), C4 plants (Corn), and synthetic petrochemical origins using

Part 1: Theoretical Framework & Biosynthetic Fractionation

The isotopic composition of a xanthophyll molecule is not random; it is a deterministic record of its biosynthetic history. Understanding the discrimination against heavy isotopes (

Carbon Isotope Fractionation ( )

The primary driver of carbon isotope variation is the photosynthetic pathway of the source organism.[1]

-

C3 Plants (e.g., Tagetes erecta / Marigold): Use the Calvin cycle. Rubisco discriminates heavily against

, resulting in highly depleted (more negative) values, typically -27‰ to -32‰ . -

C4 Plants (e.g., Zea mays / Corn): Use PEPC (Phosphoenolpyruvate carboxylase), which has a smaller kinetic isotope effect. Resulting xanthophylls are enriched, typically -12‰ to -20‰ .

-

Synthetic Sources: Derived from petroleum precursors. While variable, they often lack the specific enrichment patterns of recent biological fixation and may show distinct deuterium signatures.

Hydrogen Isotope Fractionation ( )

Hydrogen isotopes provide a second orthogonal vector for authentication.

-

Biosynthetic: Plants fractionate water hydrogen during photosynthesis.

-

Synthetic: Petrochemical synthesis often results in significantly different

values (often enriched/heavier) compared to the highly depleted values found in plant lipids.

Pathway Visualization: The MEP vs. MVA Route

Xanthophylls in plants are primarily derived from the Methylerythritol Phosphate (MEP) pathway in plastids, distinct from the Mevalonate (MVA) pathway in the cytosol.[2]

Figure 1: Isotopic fractionation flow from atmospheric CO2 through the MEP pathway to terminal xanthophylls. Note that Rubisco (C3) and PEPC (C4) introduce the primary carbon isotope offset.

Part 2: Reference Data for Authentication

The following ranges represent the "Gold Standard" for natural abundance. Deviations from these ranges >2‰ should trigger a synthetic origin investigation.

Table 1: and Reference Values (VPDB/VSMOW)

| Analyte | Source Origin | Photosynthetic Type | ||

| Lutein | Tagetes erecta (Marigold) | C3 | -29.9 ± 0.2 | -180 to -245 |

| Lutein | Zea mays (Corn) | C4 | -19.8 ± 0.3 | -160 to -200 |

| Zeaxanthin | Zea mays (Corn) | C4 | -14.0 to -19.0 | -160 to -200 |

| Zeaxanthin | Lycium barbarum (Goji) | C3 | -28.0 to -31.0 | N/A |

| Astaxanthin | Haematococcus pluvialis | Microalgae | -27.0 to -30.0 | -170 to -220 |

| Synthetic | Petrochemical Precursors | N/A | -25.0 to -28.0 * | -130 to -150 |

*Note: Synthetic Carbon values can overlap with C3 plants. Therefore, Dual-Isotope Analysis (Carbon + Hydrogen) is mandatory for robust authentication. Synthetics are typically enriched in Deuterium (less negative

Part 3: Analytical Protocol (CSIA)

This protocol is designed to isolate xanthophylls without inducing Chromatographic Isotope Effects (CIE) . Partial collection of HPLC peaks causes severe fractionation (heavier isotopes elute slightly faster/slower depending on mode).

Sample Preparation & Extraction

Objective: Quantitative extraction without degradation (isomerization/oxidation).

-

Saponification:

-

Suspend 100mg sample in 10mL Ethanol containing 0.1% BHT (antioxidant).

-

Add 2mL 40% KOH (aq).

-

Incubate at 56°C for 20 mins under

gas. Reasoning: Removes fatty acid esters which would interfere with bulk isotope measurements of the xanthophyll core.

-

-

Liquid-Liquid Extraction:

-

Add 10mL Hexane:Diethyl Ether (1:1). Vortex 2 min.

-

Centrifuge (3000g, 5 min). Collect organic supernatant.

-

Repeat 3x. Combine organic phases.

-

-

Drying:

-

Evaporate under gentle

stream. Re-dissolve in HPLC mobile phase (e.g., MeOH:MTBE).

-

Purification (The "Heart-Cutting" Trap)

CRITICAL WARNING: You must collect the entire chromatographic peak.

-

The Risk: Isotopologues separate slightly on C30 columns. Collecting only the "purest" center of the peak will bias the

value by up to 2-3‰. -

The Solution: Collect from baseline-to-baseline.

Instrumental Workflow (EA-IRMS vs. GC-C-IRMS)

While GC-C-IRMS is sensitive, xanthophylls are thermally labile. HPLC purification followed by Offline EA-IRMS is the most robust method for structural integrity.

Figure 2: Offline CSIA workflow. The critical control point is the 100% peak collection to negate chromatographic isotope effects.

Part 4: Self-Validating Quality Control Systems

To ensure "Trustworthiness" (E-E-A-T), the analytical system must be self-checking.

The Recovery Check

Before isotopic analysis, quantify the mass recovery of the purification step.

-

Protocol: Spike the sample with a known concentration of a structural analog (e.g.,

-apo-8'-carotenal) with a known isotopic value. -

Validation: If mass recovery is <95%, the isotopic data is invalid due to potential kinetic fractionation during loss.

The "Zero-Enrichment" Test

Run a standard of synthetic

-

Acceptance Criteria: The measured

of the processed standard must be within ±0.2‰ of the raw standard. If it deviates, your HPLC fractionation collection window is too narrow.

Linearity Correction

IRMS detectors are sensitive to the amount of gas (CO2) entering the source.

-

Protocol: Run the reference gas at varying pressures (1V to 8V signal).

-

Correction: If the

shifts >0.05‰/V, instrument tuning is required.

Part 5: Applications in Drug Development

-

Patent Protection: Prove that a competitor's "natural" generic is actually synthetic, infringing on process patents.

-

Clinical Trial Consistency: Ensure that the "Placebo" (often corn oil) and "Active" (Marigold Lutein) have distinct isotopic profiles to trace metabolic absorption in plasma if labeling is required.

-

Supply Chain Audit: Detect adulteration of expensive natural Astaxanthin with cheap synthetic Canthaxanthin by plotting samples on a

vs.

References

-

C3 vs C4 Lutein Discrimination

-

Synthetic vs Natural Carotenoids (Dual Isotope)

-

Isotope Fractionation in Photosynthesis

-

Analytical Methodology (CSIA)

Sources

- 1. Fractionation of carbon isotopes in oxygenic photosynthesis - Wikipedia [en.wikipedia.org]

- 2. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of high-precision gas isotope ratio mass spectrometry to determine natural abundance 13C in lutein isolated from C3 and C4 plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. sethnewsome.org [sethnewsome.org]

The Pivotal Role of Xanthophylls in Plant Physiology: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted roles of xanthophylls in plant physiology. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of functions to delve into the core mechanisms, experimental validation, and practical insights essential for advancing research in this field.

Introduction: Beyond Yellow Pigments

Xanthophylls, a class of oxygen-containing carotenoid pigments, are fundamental to the survival and productivity of plants.[1][2][3] While they are responsible for the yellow and orange hues in many plant tissues, their significance extends far beyond aesthetics.[1][2] These lipid-soluble molecules are integral components of the photosynthetic machinery, acting as crucial players in light harvesting, photoprotection, and as antioxidants.[1][4][5] Furthermore, emerging evidence points towards their involvement in membrane stabilization and as precursors to vital signaling molecules.[6][7] This guide will elucidate these diverse functions, providing a comprehensive understanding of the indispensable role of xanthophylls in plant life.

Part 1: Core Functions of Xanthophylls in Photosynthesis and Photoprotection

Accessory Light-Harvesting Pigments

Xanthophylls function as accessory pigments, broadening the spectrum of light that can be absorbed for photosynthesis.[1][3] They capture light energy in the blue-green region of the spectrum, wavelengths that are not efficiently absorbed by chlorophylls, and transfer this energy to the chlorophyll molecules within the light-harvesting complexes (LHCs).[1][8] This process enhances the overall efficiency of light capture, particularly in low-light conditions. Lutein is a key xanthophyll involved in this energy transfer process.

The Xanthophyll Cycle: A Dynamic Defense Against Excess Light

Perhaps the most critical role of xanthophylls is in photoprotection, primarily through a mechanism known as the xanthophyll cycle.[3][9][10] This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.[10][11][12]

-

Under low light conditions: The diepoxide violaxanthin is the predominant xanthophyll in the LHCs.[13]

-

Under high light conditions: When light energy absorption exceeds the capacity of the photosynthetic apparatus, a drop in the pH of the thylakoid lumen activates the enzyme violaxanthin de-epoxidase (VDE).[9][10] VDE catalyzes the removal of two epoxide groups from violaxanthin, converting it first to the monoepoxide antheraxanthin and then to the epoxide-free zeaxanthin.[7][12]

-

Reversal in low light: When light intensity decreases, the enzyme zeaxanthin epoxidase (ZE) reverses this process, converting zeaxanthin back to violaxanthin.[10][13]

The accumulation of zeaxanthin is directly correlated with the dissipation of excess light energy as heat, a process termed non-photochemical quenching (NPQ).[14] Zeaxanthin is believed to induce conformational changes in the LHC proteins, creating quenching sites that safely dissipate excess energy, thus preventing the formation of damaging reactive oxygen species (ROS).[10][15]

Caption: The Violaxanthin Cycle in Higher Plants.

Structural Integrity of Light-Harvesting Complexes

Xanthophylls are not merely transiently associated with LHCs; they are integral structural components.[4] Lutein, in particular, is essential for the proper folding and stabilization of the LHCII proteins, the major antenna complex of photosystem II. By binding to specific sites within the protein scaffold, xanthophylls help to organize the chlorophyll molecules, ensuring efficient energy transfer and maintaining the overall architecture of the photosynthetic membrane.

Part 2: Beyond Photosynthesis: Diverse Physiological Roles

Antioxidant Activity and Membrane Stability

Xanthophylls are potent antioxidants, protecting plant cells from oxidative damage caused by ROS generated during photosynthesis and other metabolic processes.[1][5] Their conjugated double bond systems allow them to effectively quench singlet oxygen and scavenge other free radicals.[16] Zeaxanthin, in particular, is a powerful antioxidant within the lipid phase of the thylakoid membrane, directly protecting membrane lipids from photooxidation. This antioxidant function is crucial for maintaining the integrity and fluidity of cellular membranes under stress conditions.[17]

Precursors to Signaling Molecules

Xanthophylls also serve as precursors for the biosynthesis of important plant hormones that regulate growth, development, and stress responses. Notably, violaxanthin and neoxanthin are precursors to abscisic acid (ABA), a key hormone involved in responses to various environmental stresses, including drought and salinity.[18] This connection highlights a direct link between the light environment, as sensed by the xanthophyll cycle, and the plant's hormonal stress response network.

Part 3: Experimental Analysis of Xanthophylls

A thorough understanding of the biological roles of xanthophylls necessitates accurate and reliable methods for their extraction, quantification, and localization.

Experimental Protocol: Xanthophyll Extraction and Quantification by HPLC

This protocol outlines a standard procedure for the extraction and analysis of xanthophylls from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).

3.1.1 Materials and Reagents

-

Liquid nitrogen

-

Mortar and pestle

-

Acetone (100%, HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector

-

Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, water - specific gradients will depend on the column and target xanthophylls)

-

Xanthophyll standards (lutein, zeaxanthin, violaxanthin, antheraxanthin, etc.)

3.1.2 Step-by-Step Methodology

-

Sample Collection and Freezing: Harvest a known fresh weight of leaf tissue (e.g., 100 mg) and immediately freeze it in liquid nitrogen to halt metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Add 1 mL of 100% acetone to the powdered tissue and continue grinding until a homogenous slurry is formed. Perform this step under dim light to prevent pigment degradation.

-

Centrifugation: Transfer the slurry to a microcentrifuge tube and centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted pigments.

-

Re-extraction: Add another 1 mL of acetone to the pellet, vortex thoroughly, and centrifuge again. Combine the supernatants. Repeat until the pellet is colorless.

-

Drying: Add a small amount of anhydrous sodium sulfate to the combined supernatant to remove any residual water.

-

Evaporation: Evaporate the acetone from the extract to dryness using a rotary evaporator or a stream of nitrogen gas.

-

Resuspension: Resuspend the dried pigment extract in a known volume (e.g., 500 µL) of the initial HPLC mobile phase.

-

Filtration: Filter the resuspended sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the pigments using a suitable gradient program on a C18 or C30 column. Detect the eluting pigments using a PDA detector, monitoring at wavelengths specific for xanthophylls (typically around 445 nm).

-

Quantification: Identify and quantify the individual xanthophylls by comparing their retention times and absorption spectra to those of authentic standards.

Caption: Experimental Workflow for Xanthophyll Analysis.

Localization of Xanthophylls in Plant Tissues

Determining the subcellular localization of xanthophylls is crucial for understanding their function. While challenging due to their lipophilic nature, techniques such as confocal laser scanning microscopy (CLSM) can be employed, often leveraging the autofluorescence of these pigments.

3.2.1 General Approach for Autofluorescence-Based Localization

-

Sample Preparation: Prepare thin sections of fresh plant tissue (e.g., leaf cross-sections).

-

Microscopy: Mount the sections on a microscope slide in a suitable medium (e.g., water or a buffer).

-

Confocal Imaging: Use a CLSM to excite the tissue with a laser at a wavelength in the blue region of the spectrum (e.g., 488 nm).

-

Emission Detection: Collect the emitted fluorescence in the green-yellow-orange range (approximately 500-600 nm), where xanthophylls exhibit autofluorescence.

-

Spectral Unmixing: To differentiate the autofluorescence of xanthophylls from that of other fluorophores like chlorophyll, spectral imaging and linear unmixing algorithms can be applied.[19] This technique separates the emission spectra of different fluorophores, allowing for a more precise localization of the xanthophyll signal to specific cellular compartments, primarily the chloroplasts and their thylakoid membranes.

Conclusion and Future Perspectives

Xanthophylls are indispensable molecules in plant physiology, with a diverse and interconnected set of roles ranging from light harvesting and photoprotection to antioxidant defense and signaling. The xanthophyll cycle, in particular, represents a highly dynamic and exquisitely regulated mechanism that allows plants to thrive in fluctuating light environments.

Future research will likely focus on further unraveling the intricate regulatory networks that control xanthophyll biosynthesis and the xanthophyll cycle. Understanding how these pathways are integrated with other stress response networks will be key to developing strategies for enhancing crop resilience in the face of climate change. Furthermore, the potent antioxidant properties of xanthophylls make them attractive targets for applications in human health and nutrition, opening up exciting avenues for translational research. The methodologies outlined in this guide provide a solid foundation for researchers to explore these and other pressing questions in the field of plant science.

References

-

Slesak, I., Libik, M., Karpinska, B., Karpinski, S., & Miszalski, Z. (2007). The role of hydrogen peroxide in regulation of plant metabolism and cellular signalling in response to environmental stresses. Acta Biochimica Polonica, 54(1), 39-50. [Link]

-

Horton, P., Ruban, A. V., & Walters, R. G. (1996). Regulation of light harvesting in green plants. Annual review of plant physiology and plant molecular biology, 47(1), 655-684. [Link]

-

askiitians. (2025, March 17). What is Xanthophyll pigment? askIITians. [Link]

-

Johnson, J. D. (2007, June). Lutein and Zeaxanthin. An Introduction to the Chemistry of Dietary Carotenoids. Florida State University. [Link]

-

Herbalife. (2024, September 28). Lutein and Zeaxanthin: What are they and why do you need them? Herbalife. [Link]

-

Demmig-Adams, B., & Adams, W. W. (2025, August 30). Zeaxanthin and Other Carotenoids: Roles in Abiotic Stress Defense with Implications for Biotic Defense. Molecules, 28(17), 6423. [Link]

-

Woodlands.co.uk. (2017, November 15). Plant pigments – the xanthophylls. [Link]

-

Zigman, M., Dubinsky, Z., & Iluz, D. (n.d.). The xanthophyll biosynthetic pathway in green algae and plants. ResearchGate. [Link]

-

Li, G., Li, D., Liu, C., & Wang, G. (2022). Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition. Frontiers in Plant Science, 13, 1068814. [Link]

-

All About Vision. (2025, October 26). Lutein & Zeaxanthin Eye Benefits. [Link]

-

Blommaert, L., et al. (2025, November 3). Both major xanthophyll cycles present in nature promote non-photochemical quenching in a model diatom. ResearchGate. [Link]

-

Woitsch, S., & Römer, S. (2003). Expression of Xanthophyll Biosynthetic Genes during Light-Dependent Chloroplast Differentiation. Plant Physiology, 132(3), 1166-1175. [Link]

-

Blommaert, L., et al. (2025, August 23). Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom. Plant Physiology. [Link]

-

Niyogi, K. K., Björkman, O., & Grossman, A. R. (1997). The roles of specific xanthophylls in photoprotection. Proceedings of the National Academy of Sciences, 94(25), 14162-14167. [Link]

-

Havaux, M., & Niyogi, K. K. (1999). The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism. Proceedings of the National Academy of Sciences, 96(15), 8762-8767. [Link]

-

Peiris, T. (2021, October 24). What are the uses of xanthophyll? Quora. [Link]

-

Mazo, J., et al. (2023). Lutein and Zeaxanthin Content in 21 Plant Species from a Very Humid Premontane Forest in Colombia Palatable for Free-Range Laying Hens. Animals, 13(19), 3097. [Link]

-

ResearchGate. (n.d.). Carotenoid-xanthophyll biosynthetic pathway in plants. [Link]

-

Taylor & Francis. (n.d.). Xanthophyll – Knowledge and References. [Link]

-

Goss, R., & Jakob, T. (2020). Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae. Frontiers in Plant Science, 11, 552. [Link]

-

Olmedilla-Alonso, B., et al. (2021). Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults. Foods, 10(11), 2829. [Link]

-

Le, T. H., et al. (2019). DETERMINATION OF XANTHOPHYLLS COMPOUNDS IN DIETARY SUPPLEMENTS BY HPLC-PDA. Vietnam Journal of Food Control, 2(2), 51-59. [Link]

-

Wikipedia. (n.d.). Antheraxanthin. [Link]

-

Kubala, J. (2023, June 13). Lutein and Zeaxanthin: Benefits, Dosage and Food Sources. Healthline. [Link]

-

Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway. The Arabidopsis Book, 10, e0158. [Link]

-

García-Plazaola, J. I., & Esteban, R. (2025, August 8). An Improved HPLC Method for Rapid Analysis of the Xanthophyll Cycle Pigments. Journal of Liquid Chromatography & Related Technologies, 38(13), 1205-1210. [Link]

-

Niyogi, K. K. (1999). PHOTOPROTECTION REVISITED: Genetic and Molecular Approaches. Annual Review of Plant Physiology and Plant Molecular Biology, 50(1), 333-359. [Link]

-

PubChem. (n.d.). Antheraxanthin. [Link]

-

Fanciullino, A. L., et al. (2025, April 24). Apocarotenoids as Stress Signaling Molecules in Plants. International Journal of Molecular Sciences, 24(9), 7868. [Link]

-

PubChem. (n.d.). violaxanthin, antheraxanthin and zeaxanthin interconversion. [Link]

-

Garcia Plazaola, J. I., & Esteban, R. (n.d.). Determination of chlorophylls and carotenoids by HPLC. PROMETHEUS – Protocols. [Link]

-

Sujak, A., et al. (2023). How Do Xanthophylls Protect Lipid Membranes from Oxidative Damage? The Journal of Physical Chemistry B, 127(34), 7436-7445. [Link]

-

Springer Nature Experiments. (n.d.). A Routine Method for the Extraction and HPLC-DAD Profiling of Major Plant and Food Carotenoids. [Link]

-

Demmig-Adams, B., & Adams, W. W. (2025, August 30). Zeaxanthin and Other Carotenoids: Roles in Abiotic Stress Defense with Implications for Biotic Defense. PMC. [Link]

-

Jahns, P., & Holzwarth, A. R. (2012). The role of the xanthophyll cycle and of lutein in photoprotection of photosystem II. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1817(1), 182-193. [Link]

-

Eisenhauer, B., et al. (2017). Lutein and Zeaxanthin—Food Sources, Bioavailability, and Dietary Variety in Age-Related Macular Degeneration Protection. Nutrients, 9(2), 120. [Link]

-

ResearchGate. (n.d.). 7488 PDFs | Review articles in XANTHOPHYLLS. [Link]

-

Hershey, D. (2001, November 24). Re: What is the specific function of anthocyanin and xanthophyll in plants? Madsci Network. [Link]

-

De la Casa-Lillo, M. Á., et al. (2015). Secondary Metabolite Localization by Autofluorescence in Living Plant Cells. Molecules, 20(3), 5024-5039. [Link]

-

Veres, S., et al. (2006). Xanthophyll Cycle Pigment Localization and Dynamics during Exposure to Low Temperatures and Light Stress in Vinca major. Plant and Cell Physiology, 47(3), 428-438. [Link]

Sources

- 1. What is Xanthophyll pigment? - askIITians [askiitians.com]

- 2. herbalife.com [herbalife.com]

- 3. woodlands.co.uk [woodlands.co.uk]

- 4. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lutein and Zeaxanthin Content in 21 Plant Species from a Very Humid Premontane Forest in Colombia Palatable for Free-Range Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Re: What is the specific function of anthocyanin and xanthophyll in plants? [madsci.org]

- 9. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Antheraxanthin - Wikipedia [en.wikipedia.org]

- 13. Expression of Xanthophyll Biosynthetic Genes during Light-Dependent Chloroplast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]

- 15. The Xanthophyll Cycle Modulates the Kinetics of Nonphotochemical Energy Dissipation in Isolated Light-Harvesting Complexes, Intact Chloroplasts, and Leaves of Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How Do Xanthophylls Protect Lipid Membranes from Oxidative Damage? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Xanthophyll Metabolism in Animal Models: A Technical Guide for Translational Research

Executive Summary

For decades, the study of xanthophylls (lutein, zeaxanthin, and meso-zeaxanthin) was hindered by a fundamental physiological discrepancy: standard laboratory rodents do not accumulate these carotenoids in their tissues. Unlike primates, rodents possess an active "gatekeeper" enzyme, Beta-Carotene Oxygenase 2 (BCO2) , which aggressively cleaves xanthophylls in the mitochondria.

This guide outlines the mechanistic basis of xanthophyll metabolism, provides a decision matrix for selecting appropriate animal models (specifically Bco2 knockouts and avian systems), and details validated protocols for extraction and quantification. It is designed for researchers aiming to bridge the gap between preclinical data and human macular health.

Part 1: Physiological Mechanisms of Xanthophyll Metabolism

Understanding the fate of xanthophylls requires tracing their path from the intestinal lumen to the photoreceptor axons.

The Absorption and Transport Pathway

Xanthophylls are hydrophobic but more polar than carotenes. Their transport involves specific membrane transporters rather than passive diffusion alone.

-

Intestinal Uptake: Mediated by SR-B1 (Scavenger Receptor Class B Type 1) and CD36 at the enterocyte brush border.

-

Systemic Transport: Unlike humans (who use LDL/HDL), rodents primarily transport carotenoids in HDL. This difference affects pharmacokinetic scaling.

The BCO2 Gatekeeper (The "Rodent Barrier")

The primary reason wild-type (WT) mice are poor models for human macular pigment is BCO2 .

-

Function: BCO2 is a mitochondrial enzyme that catalyzes the eccentric cleavage of xanthophylls (at the C9, C10 double bond), converting them into apocarotenoids (non-pigmented metabolites).[1]

-

Species Divergence:

-

Rodents: High BCO2 activity prevents tissue accumulation.

-

Humans/Primates: BCO2 has low specificity/activity for xanthophylls, allowing them to bypass the liver and reach the retina.

-

Implication: To study xanthophyll pharmacokinetics or retinal protection in mice, you must use Bco2-deficient models (Bco2⁻/⁻).

-

The "Macular Trap": Binding Proteins & Isomerization

Once xanthophylls reach the retina, they are stabilized by specific binding proteins (XBPs) and undergo enzymatic conversion.

-

Lutein Capture: Bound by StARD3 (Steroidogenic Acute Regulatory Domain Protein 3).[2]

-

Zeaxanthin Capture: Bound by GSTP1 (Glutathione S-Transferase P1).[1][3]

-

Meso-Zeaxanthin Biosynthesis: A critical finding is that vertebrate RPE65 (classically known for the retinoid cycle) possesses a secondary isomerase activity that converts Lutein into Meso-zeaxanthin.[4][5][6]

Visualization: The Xanthophyll Metabolic Pathway

Caption: Pathway illustrating the BCO2 degradation checkpoint in WT mice versus the retinal accumulation and isomerization pathways in Bco2-/- models and primates.

Part 2: Selecting the Right Animal Model

Do not use a generic model. Select based on your specific translational question.

| Feature | Wild-Type Mouse (C57BL/6) | Bco2 Knockout Mouse | Avian (Chicken/Quail) | Non-Human Primate |

| Xanthophyll Accumulation | Negligible (Trace in liver) | High (Retina, Liver, Adipose) | High (Retina, Liver, Skin) | High (Macula Lutea) |

| Retinal Anatomy | No Macula | No Macula | Macula-like (Area Centralis) | True Macula |

| BCO2 Status | Active (Degrades Xanthophylls) | Inactive (Knockout) | Low Activity | Low Activity |

| Meso-Zeaxanthin | Absent | Present (if fed Lutein) | Present | Present |

| Primary Utility | Studying cleavage products; Negative control | PK studies; Retinal protection assays | Uptake mechanism; RPE65 function | Pre-clinical dose scaling |

Recommendation: For most drug development and mechanistic antioxidant studies, the Bco2⁻/⁻ mouse is the most cost-effective and genetically tractable model that mimics human metabolic handling.

Part 3: Experimental Protocols

Diet Formulation (Critical Control Point)

Xanthophylls are highly susceptible to oxidation. Standard chow involves high heat extrusion which destroys them.

-

Requirement: Use beadlet-encapsulated xanthophylls (e.g., gelatin-matrix) to ensure stability.

-

Dosing: 10–100 mg/kg diet is typical for accumulation studies.

-

Storage: Diet must be stored at -20°C and changed daily or every other day to prevent oxidation in the cage.

Tissue Extraction & Saponification

Many xanthophylls in liver and skin exist as esters (fatty acid linked), while retinal xanthophylls are largely free. To quantify total xanthophylls, saponification is mandatory.

Protocol: Validated Saponification & Extraction

-

Homogenization:

-

Weigh tissue (approx. 50-100 mg).

-

Homogenize in 1 mL Saline (0.9% NaCl) .

-

Internal Standard: Add Trans-β-Apo-8′-carotenal (known concentration) to correct for recovery losses.

-

-

Extraction (Phase 1):

-

Add 2 mL Chloroform/Methanol (2:1 v/v) containing 0.1% BHT (Butylated hydroxytoluene) as an antioxidant.

-

Vortex vigorously (1 min).

-

Centrifuge (1000 x g, 5 min). Collect lower organic phase.

-

-

Saponification (If measuring total xanthophylls):

-

Evaporate organic phase under Nitrogen gas.[7]

-

Resuspend in 2 mL Ethanolic KOH (5% w/v) .

-

Incubate at room temperature for 1 hour in the dark (light degrades xanthophylls).

-

-

Final Extraction:

-

Add 2 mL Hexane and 1 mL water.

-

Vortex and centrifuge.[7]

-

Collect upper Hexane layer. Repeat extraction twice.

-

Evaporate combined Hexane layers under Nitrogen.

-

Re-dissolve residue in HPLC Mobile Phase (e.g., 200 µL).

-

HPLC Analysis (The Gold Standard)

To separate Lutein from Zeaxanthin (and Meso-zeaxanthin), a C18 column is often insufficient. A C30 Carotenoid Column is required for isomer resolution.

-

Column: YMC Carotenoid C30 (3 µm, 4.6 x 150 mm).

-

Mobile Phase A: Methanol/MTBE/Water (81:15:4).

-

Mobile Phase B: Methanol/MTBE/Water (6:90:4).

-

Gradient: 0-100% B over 45 minutes.

-

Detection: PDA/UV-Vis at 450 nm .

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the extraction and preparation of animal tissue samples for xanthophyll analysis.

Part 4: References

-

Li, B., et al. (2014). "Inactivity of human β,β-carotene-9′,10′-dioxygenase (BCO2) underlies retinal accumulation of the human macular carotenoid pigment." Proceedings of the National Academy of Sciences.

-

Li, B., et al. (2017). "Retinal accumulation of zeaxanthin, lutein, and β-carotene in mice deficient in carotenoid cleavage enzymes." Experimental Eye Research.

-

Shyam, R., et al. (2017). "RPE65 has an additional function as the lutein to meso-zeaxanthin isomerase in the vertebrate eye."[5] Proceedings of the National Academy of Sciences.

-

Bhosale, P., et al. (2004). "Identification and characterization of a Pi isoform of glutathione S-transferase (GSTP1) as a zeaxanthin-binding protein in the macula of the human eye." Journal of Biological Chemistry.

-

Li, B., et al. (2011). "Identification of StARD3 as a Lutein-Binding Protein in the Macula of the Primate Retina." Biochemistry.

-

Amengual, J., et al. (2011). "Beta-carotene oxygenase 2 (BCO2) is a mitochondrial enzyme." Journal of Biological Chemistry.

Sources

- 1. pnas.org [pnas.org]

- 2. Lutein, Zeaxanthin, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pnas.org [pnas.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Topic: Racemic Mixture vs. Specific Isomers of Xanthophyll

Abstract

Xanthophylls, a class of oxygenated carotenoids, are gaining significant attention in the pharmaceutical and nutraceutical industries for their potent antioxidant and anti-inflammatory properties. However, the presence of multiple chiral centers in many xanthophylls, such as astaxanthin and lutein, gives rise to various stereoisomers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical distinctions between using racemic mixtures and specific, enantiopure isomers of xanthophylls. We will delve into the stereochemistry of key xanthophylls, the differential biological activities of their isomers, and the strategic rationale for choosing between a racemic mixture and a single isomer in drug discovery pipelines. Furthermore, this guide will provide detailed analytical protocols for the separation and identification of xanthophyll isomers, ensuring scientific integrity and supporting regulatory compliance.

Introduction: The Chirality Question in Xanthophyll Drug Development

Many of the top-selling pharmaceuticals are single-enantiomer drugs, a trend driven by regulatory pressures and a deeper understanding of stereochemistry's impact on pharmacology.[1] A significant number of drugs currently in use are chiral molecules, yet many are still marketed as racemic mixtures—equimolar combinations of two enantiomers.[2][3] Enantiomers, non-superimposable mirror-image molecules, can have vastly different interactions with the chiral environment of the human body, including receptors and enzymes.[4][5]

This leads to the concept of the "eutomer" (the pharmacologically active enantiomer) and the "distomer" (the less active or potentially harmful enantiomer).[5] The decision to develop a single isomer or a racemic mixture is a critical one in the drug development process, with implications for efficacy, safety, and intellectual property.[1][2]

Xanthophylls are no exception to this principle. Their complex structures often contain multiple chiral centers, leading to a variety of stereoisomers with potentially unique biological activities. This guide will explore the nuances of this topic, providing the technical foundation necessary to make informed decisions in the research and development of xanthophyll-based therapeutics.

The Stereochemistry of Key Xanthophylls

Xanthophylls are C40 isoprenoids characterized by the presence of oxygen in their molecular structure, typically as hydroxyl or keto groups.[6] This oxygenation increases their polarity compared to carotenes. The presence of asymmetric carbon atoms is what confers chirality.

Astaxanthin

Astaxanthin possesses two identical chiral centers at the 3 and 3' positions of its ionone rings. This results in three possible stereoisomers:

-

(3S, 3'S)-astaxanthin: A levorotatory enantiomer.

-

(3R, 3'R)-astaxanthin: A dextrorotatory enantiomer.

-

(3R, 3'S)-astaxanthin (meso): An optically inactive form due to internal symmetry.

The natural source of astaxanthin largely dictates the isomeric composition. For instance, the microalga Haematococcus pluvialis predominantly produces the (3S, 3'S) isomer, which is considered highly bioactive.[7] In contrast, synthetic astaxanthin is typically a racemic mixture of all three isomers in a 1:2:1 ratio ((3S,3'S):(3R,3'S meso):(3R,3'R)).[8]

Caption: Isomeric forms of Astaxanthin and their common sources.

Lutein and Zeaxanthin

Lutein and zeaxanthin are structural isomers that are highly concentrated in the human macula.[9][10] Zeaxanthin has two chiral centers at the 3 and 3' positions, leading to (3R, 3'R), (3S, 3'S), and (3R, 3'S) (meso-zeaxanthin) stereoisomers. Dietary zeaxanthin is primarily the (3R, 3'R) form.[6] Lutein has three chiral centers, resulting in eight possible stereoisomers, with (3R, 3'R, 6'R)-lutein being the most common in nature.[11]

Differential Biological and Pharmacokinetic Profiles

The spatial arrangement of functional groups in different isomers dictates how they interact with biological targets, leading to significant variations in their activity and metabolic fate.

Antioxidant and Anti-inflammatory Activity

While often studied as a generic group, the specific isomers of xanthophylls can exhibit notable differences in their antioxidant capacities. For instance, studies on astaxanthin have shown that cis-isomers have a significantly higher singlet oxygen quenching capacity than the more common all-trans isomer.[12] Natural astaxanthin, which contains a mix of cis and trans isomers, has been suggested to have superior antioxidant properties compared to purely synthetic all-trans astaxanthin.[13] Lutein and zeaxanthin isomers are potent antioxidants, protecting against photo-induced oxidative damage by quenching reactive oxygen species (ROS).[11]

Bioavailability and Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of xanthophylls can be stereoselective. While direct comparative pharmacokinetic data for all xanthophyll isomers is still an emerging area of research, studies on other chiral compounds provide a strong precedent. For example, in studies with alpha-tocopherol (Vitamin E), the natural RRR-stereoisomer demonstrated significantly greater bioavailability compared to the all-racemic synthetic mixture.[14][15] This suggests that the human body can selectively absorb and retain specific stereoisomers.

The lower bioavailability of some synthetic isomers can be attributed to the formation of unnatural chiral forms during chemical synthesis, which the body may not recognize or transport as efficiently.[16][17]

Table 1: Comparative Properties of Racemic vs. Specific Xanthophyll Isomers

| Property | Racemic Mixture (e.g., Synthetic Astaxanthin) | Specific Isomer (e.g., Natural (3S, 3'S)-Astaxanthin) | Rationale & Implications for Drug Development |

| Composition | Equimolar or defined ratio of multiple isomers (e.g., (3S,3'S), (3R,3'R), and meso).[8] | Enantiomerically pure or highly enriched in one isomer.[7] | Purity of the active pharmaceutical ingredient (API) is critical for consistent dosing and predictable effects. |

| Biological Activity | Overall activity is an average of all isomers; may include inactive or antagonistic "distomers".[4] | Activity is specific to that isomer; often higher potency (the "eutomer").[5] | Development of a single isomer can lead to a more potent drug with a better therapeutic index. |

| Bioavailability | Potentially lower due to the presence of less readily absorbed isomers.[16][17] | Often higher as the body may have specific transport mechanisms for the natural isomer.[14][15] | Higher bioavailability can lead to lower required doses and reduced patient-to-patient variability. |

| Safety Profile | The distomer may contribute to off-target effects or toxicity.[4] | Potentially cleaner safety profile by eliminating the distomer. | A key consideration for regulatory approval; justifies the development of a single enantiomer.[1] |

| Cost of Production | Generally lower for initial synthesis.[2] | Higher due to the need for chiral separation or asymmetric synthesis.[6] | Cost-benefit analysis is crucial throughout the development lifecycle. |

Strategic Choices in the Drug Development Pipeline

The decision to advance a racemic mixture or a specific isomer is a strategic one, influenced by the stage of drug development, cost, and regulatory considerations.

Early-Phase Discovery: The Case for Racemates

In the initial stages of drug discovery, preparing racemic mixtures is often more time- and cost-effective.[2] This allows for rapid structure-activity relationship (SAR) studies to identify promising lead compounds.[18] Screening a racemic library can quickly determine if a particular chemical scaffold has biological activity.

Lead Optimization and Preclinical Development: The Shift to Enantiopure Compounds

Once a hit is identified from a racemic screen, it is crucial to separate the enantiomers and test them individually.[18] This process, often referred to as "chiral switching" when applied to existing drugs, can reveal that one enantiomer is significantly more active or has a better safety profile.[2] Regulatory bodies like the FDA require justification for the development of a racemic mixture, and data on the individual enantiomers must be provided.[1][19] Focusing on the eutomer can lead to a more potent and safer drug candidate, justifying the increased cost of enantioselective synthesis or chiral resolution.

Caption: Strategic workflow for xanthophyll drug development.

Analytical Methodologies for Isomer Separation

Accurate and robust analytical methods are essential for distinguishing and quantifying xanthophyll isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Chiral HPLC Separation of Astaxanthin Stereoisomers

This protocol is a representative method based on established principles for separating astaxanthin isomers.

1. Objective: To separate and quantify the (3S,3'S), (3R,3'R), and (3R,3'S-meso) isomers of astaxanthin.

2. Materials and Equipment:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chiral Stationary Phase: A Pirkle-type column, such as a Sumichiral OA-2000 (covalent D-phenylglycine CSP), is effective for astaxanthin.[20]

-

Mobile Phase Solvents: HPLC-grade n-hexane, dichloromethane, and ethanol.

-

Astaxanthin standards (racemic and, if available, pure isomers).

-

Sample solvent: A mixture of mobile phase components.

3. Chromatographic Conditions:

-

Column: Sumichiral OA-2000, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Isocratic mixture of n-hexane:dichloromethane:ethanol (e.g., 60:35:5 v/v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: 474 nm.

-

Injection Volume: 20 µL.

4. Sample Preparation:

-

Accurately weigh and dissolve the astaxanthin sample in the sample solvent to a known concentration (e.g., 10 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times for each of the three isomers. The typical elution order is (3S,3'S), followed by the meso form, and then (3R,3'R).

-

Inject the samples for analysis.

-

Quantify the isomers by comparing their peak areas to those of the standards.

6. System Suitability:

-

Resolution: The resolution between adjacent isomer peaks should be >1.5.

-

Tailing Factor: Should be between 0.8 and 1.5 for each peak.

-

Reproducibility: Relative standard deviation (RSD) of peak areas from replicate injections should be <2%.

Caption: General workflow for chiral HPLC analysis of xanthophylls.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and improved resolution.[21] While often used with achiral columns (like C18 or C30) to separate geometric (cis/trans) isomers and different xanthophylls from each other, UPLC systems can also be coupled with chiral columns for enantiomeric separation.

Conclusion and Future Perspectives

The choice between a racemic mixture and a specific isomer of a xanthophyll is a critical decision in the development of new therapeutics. While racemates offer a cost-effective approach for initial screening, a thorough investigation of the individual isomers is imperative for lead optimization and clinical development. The potentially superior efficacy, safety, and pharmacokinetic profiles of a single, naturally occurring isomer often justify the investment in enantioselective synthesis and chiral analysis.

As our understanding of the stereospecific interactions of xanthophylls with biological systems grows, so too will the demand for enantiopure compounds. Advances in metabolic engineering are paving the way for the sustainable and high-yield production of specific isomers in microbial systems, which may eventually supplant chemical synthesis for many applications.[16][17] For researchers and drug developers, a robust understanding of xanthophyll stereochemistry and the analytical tools to dissect it are no longer optional—they are fundamental to unlocking the full therapeutic potential of this promising class of natural compounds.

References

-

Anti-infectives Developed as Racemic Drugs in the 21st Century: Norm or Exception? | ACS Medicinal Chemistry Letters. (2023, June 12). Retrieved from [Link]

-

Lutein and Zeaxanthin isomers (L/Zi) protect retinal damage and ameliorate oxidative stress. (2013, February 15). Retrieved from [Link]

-

The chemistry of novel xanthophyll carotenoids. (2008, May 22). PubMed. Retrieved from [Link]

-

A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin. (1997). PubMed. Retrieved from [Link]

-

Lutein and Zeaxanthin Isomers in Eye Health and Disease. (n.d.). PMC. Retrieved from [Link]

-

Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. Retrieved from [Link]

-

The Significance of Chirality in Drug Design and Development. (n.d.). PMC. Retrieved from [Link]

-

Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. (2022, April 6). Retrieved from [Link]

-

Racemic Mix | PDF | Enantioselective Synthesis | Chromatography. (n.d.). Scribd. Retrieved from [Link]

-

A Uplc-Dad Method to Separate and Quantify Carotenoids and Chlorophylls, Including Geometric Xanthophyll Isomers, from Diverse Plant Matrices | Request PDF. (2025, August 12). ResearchGate. Retrieved from [Link]

-

Heterologous Synthesis of Xanthophyll in Model Microorganisms. (2023, May 26). Encyclopedia.pub. Retrieved from [Link]

-

Study finds differences in antioxidant activities of astaxanthin isomers. (2022, August 30). Retrieved from [Link]

-

Lutein and Zeaxanthin Isomers in Eye Health and Disease | Pinelli Nutraceuticals. (n.d.). Retrieved from [Link]

- Understanding Racemic Mixtures: The Dual Nature of Drug Isomers. (2026, January 16). Oreate AI Blog.

-

Metabolic Engineering of Model Microorganisms for the Production of Xanthophyll. (2023, May 9). PMC. Retrieved from [Link]

-

Lutein and zeaxanthin isomers demonstrate beneficial effects during exposure to blue light emitting digital screens, says new publication. (2017, July 10). Nutraceutical Business Review. Retrieved from [Link]

-

Lutein and Zeaxanthin Isomers Help Reduce Stress in New Study | Nutritional Outlook. (2017, June 2). Retrieved from [Link]

-

Interaction of isomeric forms of xanthophyll pigment zeaxanthin with dipalmitoylphosphatidylcholine studied in monomolecular layers. (2003, December 5). PubMed. Retrieved from [Link]

-

Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved from [Link]

-

An Improved HPLC Method for Rapid Analysis of the Xanthophyll Cycle Pigments. (2025, August 8). Retrieved from [Link]

-

Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. (2025, October 13). ResearchGate. Retrieved from [Link]

-

Absorption and Metabolism of Xanthophylls. (2011, June 10). MDPI. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Analysis Methods of Carotenoids. (n.d.). ResearchGate. Retrieved from [Link]

-

Analysis Methods of Carotenoids. (2012, February 21). The Ohio State University. Retrieved from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

-

Development and validation of analytical method for simultaneous estimation of lutein, lycopene, and beta-carotene using reverse - Pharmaspire. (2020, June 15). Retrieved from [Link]

-

Separating complex carotenoid mixtures. (n.d.). Chromatography Today. Retrieved from [Link]

-

Effects of Stereoisomers on Drug Activity. (2021, June 21). Retrieved from [Link]

-

A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources. (2020, January 31). PMC. Retrieved from [Link]

-

Pharmacokinetics and Bioavailability of the RRR and All Racemic Stereoisomers of Alpha-Tocopherol in Humans After Single Oral Administration. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death. (n.d.). PMC. Retrieved from [Link]

-

Comparative Pharmacokinetics of Lutein and Zeaxanthin from Phospholipid, Liposomal, and MCT Formulations in SD Rats. (2025, December 2). MDPI. Retrieved from [Link]

-

Determination of Carotenoid Stereoisomers in Commercial Dietary Supplements by High-Performance Liquid Chromatography | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. (2022, December 15). MDPI. Retrieved from [Link]

-

Development of a Rapid UPLC Method for Analysis of Carotenoids in Goji Berry Extract and Evaluation of Their Transformation Affected by Saponification. (n.d.). PMC. Retrieved from [Link]

-

Purification and Formulation of Xanthophyll for Pharmaceutical Use: Current Strategies and Future Trends | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

An improved method for the separation of carotenoids and carotenoid isomers by liquid chromatography–mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

- EP2522655A1 - Preparing method for xanthophyll crystals with higher content of zeaxanthin from plant oleoresin. (n.d.). Google Patents.

-

Application of HPLC coupled with DAD, APcI-MS and NMR to the analysis of lutein and zeaxanthin stereoisomers in thermally processed vegetables. (2005, October 1). Semantic Scholar. Retrieved from [Link]

-

Stereoisomerism in Chemistry and Drug Development: Optical, Geometrical, and Conformational Isomers. (2025, October 3). Bentham Science Publisher. Retrieved from [Link]

-

Carotenoid Pigments in Analytical Chemistry: Identification and Quantification Strategies. (2025, August 25). Retrieved from [Link]

-

Chiral Chromatography: Fundamentals, Mechanisms, and Applications. (2025, October 29). YouTube. Retrieved from [Link]

-

(PDF) Determination of Lutein and Zeaxanthin Esters and Their Geometric Isomers in Carotenoid Ester Concentrates Used as Ingredients in Nutritional Supplements: Validation of a Combined Spectrophotometric-HPLC Method. (2025, August 10). ResearchGate. Retrieved from [Link]

-

A chromatographic procedure for the determination of carotenoids and chlorophylls in vegetable products. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants. (2023, January 25). MDPI. Retrieved from [Link]

-

determination of carotenoids by thin layer chromatography. (n.d.). Retrieved from [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Understanding Racemic Mixtures: The Dual Nature of Drug Isomers - Oreate AI Blog [oreateai.com]

- 5. microbenotes.com [microbenotes.com]

- 6. The chemistry of novel xanthophyll carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lutein and Zeaxanthin Isomers in Eye Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 11. oatext.com [oatext.com]

- 12. Study finds differences in antioxidant activities of astaxanthin isomers [nutraceuticalbusinessreview.com]

- 13. Natural Astaxanthin Is a Green Antioxidant Able to Counteract Lipid Peroxidation and Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and bioavailability of the RRR and all racemic stereoisomers of alpha-tocopherol in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Metabolic Engineering of Model Microorganisms for the Production of Xanthophyll - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 19. scribd.com [scribd.com]

- 20. A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity Quantification of Lutein in Human Plasma Using rac-Xanthophyll-d6 as Internal Standard

Abstract & Introduction

The accurate quantification of xanthophylls—specifically Lutein and its isomer Zeaxanthin —is critical in clinical nutrition studies, particularly those focused on Age-Related Macular Degeneration (AMD) and cognitive function. However, these analytes present significant bioanalytical challenges:

-

Isomeric Complexity: Lutein and Zeaxanthin are structural isomers (same mass,

568.4) differing only by the position of a double bond. They co-elute on standard C18 columns, leading to overestimation. -

Matrix Effects: Plasma phospholipids cause significant ion suppression in Mass Spectrometry.

-

Stability: Carotenoids are highly susceptible to photo-oxidation and thermal degradation.

This Application Note details a robust protocol using rac-Xanthophyll-d6 (Lutein-d6) as an Internal Standard (IS). Unlike external calibration, this deuterated IS corrects for extraction losses and matrix-induced ionization suppression. We employ a C30 stationary phase to achieve baseline separation of isomers, ensuring specificity.

Chemical & Physical Properties[1][2]

The Internal Standard: rac-Xanthophyll-d6

-

Chemical Name: rac-

, -

Molecular Formula:

-

Molecular Weight: ~574.9 Da (Native Lutein: 568.8 Da)

-

Role: The "rac" prefix indicates a racemic mixture of stereoisomers. On high-resolution C30 columns, this standard may resolve into multiple peaks (e.g., all-trans and cis isomers).

-

Expert Insight: Because the IS is a racemic mixture, it may elute as two or more resolved peaks on a chiral C30 column. The protocol below details how to integrate these peaks for accurate ratio calculations.

-

The Target Analyte: Lutein[2][3][4][5][6][7][8]

-

Molecular Weight: 568.8 Da

-

Key Characteristic: Contains one

-ionone ring and one

Method Development Strategy

Chromatographic Separation (The "Isomer Trap")

Standard C18 columns separate based on hydrophobicity but lack the "shape selectivity" required to distinguish the bent

-

Recommendation: Use a C30 (Triacontyl) stationary phase. The long C30 chains interdigitate with the carotenoid backbone, providing shape recognition that resolves Lutein, Zeaxanthin, and their cis-isomers.

Ionization Source

While APCI (Atmospheric Pressure Chemical Ionization) is historically preferred for neutral carotenoids, modern ESI+ (Electrospray Ionization) with ammonium acetate modifiers offers sufficient sensitivity and is more widely available in clinical labs.

Experimental Protocol

Reagents & Materials

-

Standards: Lutein (Reference Standard), rac-Xanthophyll-d6 (IS).

-

Solvents: LC-MS Grade Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Hexane, Ethanol.

-

Additives: Ammonium Acetate (1M aqueous solution), Formic Acid.

-

Column: YMC Carotenoid C30 (3 µm, 2.0 mm x 100 mm) or equivalent.

Stock Solution Preparation[9]

-

Dissolution: Dissolve rac-Xanthophyll-d6 in Ethanol/Hexane (1:1 v/v) to 100 µg/mL.

-

Critical: Perform all steps under amber light or low-light conditions to prevent photo-isomerization.

-

-

Working IS Solution: Dilute to 500 ng/mL in Ethanol. Store at -80°C.

Sample Preparation (Liquid-Liquid Extraction)

This protocol extracts free lutein. (Note: For total lutein including esters, a saponification step is required prior to extraction).

-

Aliquot: Transfer 200 µL human plasma to a 2 mL amber microcentrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (rac-Xanthophyll-d6). Vortex 10s.

-

Protein Precipitation: Add 200 µL Ethanol (cold). Vortex 30s to disrupt lipoproteins.

-

Extraction: Add 600 µL Hexane .

-

Agitation: Vortex vigorously for 2 min or shaker for 10 min.

-

Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

-

Transfer: Transfer the upper organic layer (Hexane) to a fresh amber glass vial.

-

Repeat: (Optional for higher recovery) Repeat extraction with 600 µL Hexane; combine supernatants.

-

Dry Down: Evaporate to dryness under Nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL Methanol/MTBE (80:20) . Vortex and transfer to LC vial.

LC-MS/MS Conditions

HPLC Parameters:

-

Mobile Phase A: Methanol + 10 mM Ammonium Acetate + 0.1% Formic Acid.

-

Mobile Phase B: MTBE (Methyl-tert-butyl ether) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.[1]

-

Injection Vol: 5-10 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: Linear ramp to 95% B

-

10-12 min: Hold 95% B (Wash)

-

12.1 min: Re-equilibrate 5% B (Total run: 15 min)

-

MS Parameters (ESI Positive):

-

Source Temp: 450°C (High temp needed to desolvate lipids).

-

Capillary Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |

| Lutein | 568.4 | 550.4 | 15 | Quant |

| 568.4 | 476.3 | 25 | Qual | |

| Lutein-d6 (IS) | 574.4 | 556.4 | 15 | Quant |

Note: The

Workflow Visualization

Caption: Step-by-step extraction workflow ensuring equilibration of the internal standard with the biological matrix.

Critical Validation & Troubleshooting

The "Racemic" Integration Challenge

Because rac-Xanthophyll-d6 is synthetic, it contains stereoisomers that may separate on the C30 column.

-

Observation: You may see two peaks for the IS (e.g., at 8.2 min and 8.5 min), while endogenous Lutein elutes as a single peak (e.g., 8.2 min).

-

Protocol: Sum the area of all IS peaks to calculate the response ratio. The total mass of the IS injected is constant; therefore, the sum of the isomers represents the total IS available for normalization.

Separation Logic (C18 vs C30)

Caption: Mechanism of action: C30 stationary phases resolve isomers based on molecular shape, preventing analytical bias.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion Suppression | Improve LLE wash steps; Switch to APCI source if available. |

| Broad Peaks | Injection Solvent Mismatch | Ensure reconstitution solvent matches initial mobile phase (high MeOH content). |